molecular formula C8H4BrF3N2 B2735942 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1206981-68-1

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2735942
CAS No.: 1206981-68-1
M. Wt: 265.033
InChI Key: POQRTGQZPUQNTA-UHFFFAOYSA-N
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Description

Research Applications and Value 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1206981-68-1) is a high-value building block designed for advanced research in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceuticals, present in several marketed drugs due to its wide range of biological activities . This specific derivative is engineered for constructing novel molecular entities, particularly through the strategic functionalization at the 8-position bromo substituent . Scientific Context and Mechanism The core imidazo[1,2-a]pyridine structure is recognized for its significant pharmacological properties, which include analgesic, anticancer, antiosteoporosis, and anxiolytic activities . The incorporation of a bromine atom serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Negishi), enabling rapid diversification and the introduction of complex substituents . Simultaneously, the trifluoromethyl (CF3) group is a critical motif in modern drug design. Its integration enhances key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets, by influencing the molecule's electronic and steric characteristics . This makes the compound exceptionally valuable for creating targeted libraries of potential bioactive molecules. Key Information • CAS Number: 1206981-68-1 • Molecular Formula: C8H4BrF3N2 • Molecular Weight: 265.03 g/mol • MDL Number: MFCD11976184 Intended Use This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-2-1-3-14-4-6(8(10,11)12)13-7(5)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRTGQZPUQNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206981-68-1
Record name 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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Preparation Methods

The synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate bromo-substituted ketone, followed by cyclization and introduction of the trifluoromethyl group. This process typically requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product .

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired modifications to the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as a lead for developing new drugs targeting microbial infections, particularly against Mycobacterium tuberculosis. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising anti-tubercular activity with minimal inhibitory concentrations (MICs) ranging from 0.05 to 100 μg/mL. Notably, some derivatives exhibit activity significantly more potent than traditional treatments like ethambutol .

Table 1: Anti-Tubercular Activity of Imidazo[1,2-a]Pyridine Derivatives

CompoundMIC (μg/mL)Comparison to Ethambutol
IPA-60.05125 times more potent
IPA-90.416 times more potent
Ethambutol6.25Reference

Cancer Research

The compound has also been investigated for its anticancer properties. Its structural features may allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that modifications to the imidazo[1,2-a]pyridine framework can enhance its anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis Applications

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine serves as an important intermediate in organic synthesis. Its unique reactivity allows for various transformations that can lead to the development of new compounds with desirable properties.

Synthesis Routes

Multiple synthetic routes have been developed for this compound, each varying in yield and reaction conditions. These methods include:

  • Electrochemical Reactions : Utilizing electrochemical methods to achieve regioselective functionalization.
  • Microwave-Assisted Synthesis : Enhancing yields through microwave irradiation techniques.
  • Catalyst-Free Reactions : Simplifying synthesis processes by eliminating the need for catalysts.

Table 2: Summary of Synthetic Methods

MethodYield (%)Reaction Conditions
Electrochemical FunctionalizationVariableMild conditions
Microwave-Assisted SynthesisUp to 90%Rapid reaction times
Catalyst-Free ReactionsHighSimple one-pot procedures

Study on Antibacterial Activity

A study conducted by Wu et al. synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial properties against Mycobacterium tuberculosis. The study found that specific modifications to the compound's structure significantly enhanced its efficacy against resistant strains of bacteria .

Structural Activity Relationship (SAR) Investigations

Research into the structural activity relationship has revealed insights into how variations in chemical structure influence biological activity. For example, compounds with electron-withdrawing groups like halogens exhibited increased potency against tuberculosis compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs of 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, highlighting differences in substituent positions, molecular properties, and applications:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound 1206981-68-1 Br (8), -CF₃ (2) 265.03 Intermediate for drug discovery; modulates solubility
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 1135282-92-6 Br (2), -CF₃ (6) 265.03 Positional isomer; distinct reactivity in cross-coupling reactions
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine 1160474-82-7 Br (3), Cl (6), -CF₃ (2) 299.48 Enhanced electrophilicity due to Cl; used in kinase inhibitor studies
6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine 727977-41-5 Br (6), -Ph-F (2), -CH₂-piperazine (3) 399.27 Antipsychotic/neuroactive candidate; bulky substituents improve CNS penetration
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Br (8), Cl (6), -COOH (2) 275.48 Carboxylic acid group enhances aqueous solubility; precursor for metal-organic frameworks

Key Observations

Substituent Position Effects :

  • Bromine at the 8-position (as in the target compound) vs. 2- or 6-position alters electronic distribution and reactivity. For example, 2-bromo-6-CF₃ derivatives undergo regioselective cross-coupling reactions more efficiently due to steric and electronic factors .
  • Trifluoromethyl (-CF₃) at position 2 enhances metabolic stability compared to phenyl or methyl groups, as seen in kinase inhibitors .

Biological Activity: Compounds with bulky substituents (e.g., biphenyl or piperazine groups) exhibit improved acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition. Halogenation (Br, Cl) at specific positions influences target selectivity. Chlorine at position 6 increases electrophilicity, facilitating nucleophilic aromatic substitution .

Synthetic Accessibility :

  • The target compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 8-bromo precursors .
  • In contrast, 3-bromo-6-chloro-2-CF₃ analogs require multistep halogenation and cyclization protocols, reducing overall yield .

Physicochemical Properties :

  • Carboxylic acid derivatives (e.g., 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit higher aqueous solubility (~2.5 mg/mL) compared to trifluoromethyl analogs (~0.1 mg/mL), critical for bioavailability .
  • Trifluoromethyl groups increase lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .

Research Findings

  • Reactivity : Bromine at position 8 facilitates Suzuki couplings with aryl boronic acids, enabling rapid diversification of the imidazo[1,2-a]pyridine core .
  • Pharmacokinetics : Trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

Biological Activity

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position, suggests significant potential for biological activity. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

  • Molecular Formula : C8_8H4_4BrF3_3N2_2
  • Molecular Weight : 265.03 g/mol
  • Structure : The compound's structure allows for various chemical reactions, including substitution and oxidation, which may influence its biological activity.

Biological Activity Overview

This compound has been investigated for its potential in various biological contexts:

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that bromo-substituted analogues have enhanced antibacterial activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported as low as 0.027 μM for some derivatives .

CompoundMIC (μM)Target
This compoundTBDMtb
Other Bromo Derivatives0.027Mtb

The mechanism of action for this compound involves interaction with specific molecular targets within cells. This compound can modulate enzyme activity and signaling pathways, leading to various biological effects such as inhibition of cell proliferation or alteration of gene expression .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimycobacterial Activity : A study demonstrated that bromo-substituted imidazo[1,2-a]pyridine derivatives showed potent inhibition against Mtb. The presence of bromine significantly enhanced the activity compared to non-brominated analogues .
  • Inflammation Biomarkers : In clinical trials assessing compounds similar to this compound, it was noted that these compounds could reduce inflammation biomarkers in patients with respiratory infections .
  • Structure-Activity Relationship (SAR) : Research has indicated that the bromine atom at the 8th position is crucial for maintaining high antimicrobial activity. Compounds lacking this substitution exhibited significantly reduced efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

CompoundKey FeaturesBiological Activity
2-(Trifluoromethyl)imidazo[1,2-a]pyridineNo bromine substitutionLower activity
8-Bromoimidazo[1,2-a]pyridineNo trifluoromethyl groupDifferent reactivity
2-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridineAltered substitution patternVaries significantly

Q & A

Q. How can crystallographic data be leveraged to design derivatives with improved binding affinity?

  • Analyze X-ray structures of ligand-target complexes (e.g., mGlu5 receptor) to identify key interactions (e.g., hydrogen bonds with Ser168 or hydrophobic contacts with Leu242). Substituent modifications (e.g., replacing bromine with larger halogens) can enhance van der Waals interactions .

Conflict Resolution in Literature

Q. How to address discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?

  • Differences often arise from reagent purity (e.g., Pd catalyst activity) or reaction scaling (microwave vs. conventional heating). Reproduce protocols with controlled moisture/oxygen levels (Schlenk techniques) and compare under identical conditions. Meta-analyses of published methods highlight optimal routes .

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